molecular formula C14H14N2O B1444693 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile CAS No. 944563-38-6

1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile

Cat. No.: B1444693
CAS No.: 944563-38-6
M. Wt: 226.27 g/mol
InChI Key: PCUTZDDHUZUUHU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-methoxy-1H-indole-3-carbonitrile is a synthetically designed indole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a cyclobutyl ring attached to the indole nitrogen, a methoxy group at the 6-position, and a carbonitrile moiety at the 3-position. The indole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide range of therapeutic activities . The incorporation of a cyclobutyl ring is a strategic modification employed to enhance molecular properties. Cyclobutanes can induce conformational restriction, potentially reducing the entropic penalty upon binding to a biological target and improving potency . Furthermore, the cyclobutane ring can serve as a saturated bioisostere for aromatic rings or other functional groups, which may help in reducing planarity, improving metabolic stability, and fine-tuning lipophilicity to achieve more favorable drug-like characteristics . The specific roles of the methoxy and carbonitrile substituents can be multifaceted; they may act as key pharmacophores directing interactions with enzyme binding sites, influence the molecule's electronic distribution, or provide a synthetic handle for further derivatization. Researchers can leverage this compound as a versatile chemical intermediate or a core structural motif in programs targeting various disease areas, including the development of anti-infective and anticancer agents . This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclobutyl-6-methoxyindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-12-5-6-13-10(8-15)9-16(14(13)7-12)11-3-2-4-11/h5-7,9,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUTZDDHUZUUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of indole derivatives bearing cyclobutyl groups and nitrile substituents typically follows these key steps:

  • Formation or functionalization of the indole core with the desired substituents (methoxy at position 6).
  • Introduction of the nitrile group at the 3-position of the indole ring.
  • Alkylation of the indole nitrogen with a cyclobutyl moiety.

These steps may be performed sequentially or via tandem reactions depending on the synthetic route.

Cyclobutylation of Indole Nitrogen

A recent catalytic one-pot procedure enables the synthesis of indolyl cyclobutanones, which are close analogs to cyclobutyl-substituted indoles, via Brønsted acid-catalyzed tandem reactions. This method involves:

  • Activation of 2-hydroxycyclobutanone by a Brønsted acid catalyst (e.g., Amberlyst-15).
  • Nucleophilic addition of indole to the activated cyclobutanone.
  • Subsequent transformations to yield indolyl cyclobutanone derivatives with high yields (68–96%).

Introduction of the 6-Methoxy Group

The methoxy substituent at the 6-position of the indole ring can be introduced via:

  • Electrophilic aromatic substitution on a suitably protected indole precursor.
  • Starting from 6-methoxy-substituted aniline derivatives, which are then converted into indole frameworks through established synthetic routes.

For example, 3-fluoro-4-methoxyaniline has been used as a starting material in quinolinecarbonitrile synthesis, demonstrating the feasibility of introducing methoxy groups on aromatic heterocycles prior to further functionalization.

Installation of the 3-Carbonitrile Group

The nitrile group at the 3-position of indole is commonly introduced via:

  • Conversion of 3-formylindole derivatives to nitriles through dehydration or substitution reactions.
  • Use of cyanoacetate derivatives in condensation reactions with substituted anilines or indoles.

A documented method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with substituted anilines to form carbonitrile-containing heterocycles under heating conditions in toluene, followed by purification steps such as flash chromatography.

Representative Preparation Procedure (Hypothetical)

Based on the literature and analogous compounds, a plausible synthetic sequence for 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile might be:

Step Reaction Conditions Notes
1 Synthesis of 6-methoxyindole Starting from 3-fluoro-4-methoxyaniline or via methoxylation of indole Protecting groups may be used to direct substitution
2 Introduction of 3-carbonitrile Condensation with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours Forms the indole-3-carbonitrile core
3 N-alkylation with cyclobutyl group Reaction with cyclobutyl halide (e.g., bromide) under basic conditions Alkylation at N-1 position
4 Purification Flash chromatography or recrystallization To isolate pure compound

Analytical and Purification Techniques

  • Flash column chromatography with gradients of ethyl acetate in hexane is commonly used to purify carbonitrile derivatives.
  • Recrystallization from appropriate solvents (e.g., ethyl acetate, hexane) ensures high purity.
  • Characterization includes melting point determination and spectroscopic methods (NMR, MS).

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Reference Example
Cyclobutylation catalyst Amberlyst-15 (10 mol%) Acid-catalyzed tandem reaction at 50 °C
Solvent for cyclobutylation Toluene 50 °C reaction temperature
Nitrile introduction Heating aniline with ethyl (ethoxymethylene)cyanoacetate in toluene 100–110 °C, 4.5 h
Purification Flash chromatography with ethyl acetate/hexane gradient Multiple examples

Research Findings and Considerations

  • The catalytic one-pot synthesis of indolyl cyclobutanones offers a versatile route to cyclobutyl-substituted indoles, potentially adaptable to 6-methoxy derivatives.
  • The use of substituted anilines bearing methoxy groups facilitates regioselective functionalization of the indole ring and subsequent nitrile introduction.
  • The reaction conditions for nitrile formation and cyclobutylation must be optimized to prevent side reactions and ensure high yields.
  • No direct literature source explicitly details the exact preparation of this compound; however, combining known methods for indole functionalization, nitrile introduction, and cyclobutylation provides a robust synthetic framework.

Chemical Reactions Analysis

1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-3-Carbonitriles

Substituent Effects on Molecular Geometry

Key structural differences arise from the substituents at the N1 and C6 positions. Below is a comparison with three analogs:

Compound Name N1 Substituent C6 Substituent Dihedral Angle (Indole vs. N1 Ring) Planarity (Indole Ring) Reference
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile Phenyl Methoxy 64.48° Planar (deviation: 1.37°)
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 2-Chlorophenyl Fluoro 80.91° Near-planar (deviation: 0.85°)
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile 4-Bromophenyl H 58.85° Planar (deviation: 0.95°)

Key Observations :

  • Cyclobutyl vs. Aromatic N1 Groups: The cyclobutyl group in the target compound is smaller and more strained than phenyl or chlorophenyl groups.
  • Planarity : The indole core remains planar (<2° deviation) in all analogs, suggesting minimal disruption from substituents.
Physicochemical Properties

Spectroscopic Data :

  • 13C-NMR : For 6-methoxy analogs (e.g., compound in ), the nitrile carbon resonates at ~116–119 ppm, while methoxy carbons appear at ~55–60 ppm . The cyclobutyl carbons are expected near 25–35 ppm (sp³ hybridized).
  • HRMS : Accurate mass data for indole-3-carbonitriles (e.g., 223.1225 in ) align with theoretical values within 0.001 Da .

Biological Activity

1-Cyclobutyl-6-methoxy-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group, a methoxy substituent, and a carbonitrile moiety attached to an indole scaffold. The structural characteristics are crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H14N2O
CAS Number944563-38-6

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the carbonitrile group may enhance its affinity for certain targets, potentially leading to inhibition or modulation of enzymatic activity.

Potential Targets

  • Kinases : Indole derivatives often exhibit kinase inhibitory activity, which is critical in cancer therapy.
  • Receptors : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that indole derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Neuroprotective Effects

Indoles are known for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways.

Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer efficacy against human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with specific emphasis on its mechanism involving apoptosis induction.

Study 2: Neuroprotection

Another study investigated the neuroprotective potential of this compound in an in vitro model of oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function.

Q & A

Basic: What are the key structural features of 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile, and how are they validated experimentally?

The compound’s core indole ring system is characterized by planarity deviations influenced by substituents. For example, in structurally analogous indole-3-carbonitriles, the dihedral angle between the pyrrole and fused benzene rings ranges from 0.85° to 2.66°, depending on substituent steric and electronic effects . Validation relies on single-crystal X-ray diffraction (SC-XRD), with refinement parameters such as RR factors (e.g., R=0.041R = 0.041) and data-to-parameter ratios (e.g., 17.2:1) ensuring accuracy . Hydrogen atoms are typically refined using a riding model with standardized CHC-H bond lengths (0.95–0.98 Å) .

Basic: What synthetic methodologies are reported for indole-3-carbonitrile derivatives, and how can they be adapted to this compound?

A common route involves Ullmann-type coupling or Friedel-Crafts alkylation to introduce substituents at the indole N1 position. For example, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile was synthesized via condensation of 6-methoxyindole-3-carbonitrile with iodobenzene under palladium catalysis . Adaptations for the cyclobutyl group may require optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance. Post-synthesis purification often employs mixed-solvent recrystallization (e.g., ethyl acetate/petroleum ether) to yield high-purity crystals (>98% by HPLC) .

Advanced: How do substituents at the N1 position (e.g., cyclobutyl vs. phenyl) influence the planarity and electronic properties of the indole ring?

Substituents significantly alter planarity. For instance, phenyl groups at N1 create dihedral angles of 58.41°–80.91° with the indole ring, while bulkier groups (e.g., 4-bromophenyl) increase torsional strain . Cyclobutyl’s smaller size and sp³ hybridization may reduce steric clash but introduce conformational flexibility. Computational studies (DFT) or SC-XRD comparisons with derivatives like 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (dihedral angle = 0.85°) can quantify these effects . Electron-withdrawing groups (e.g., -CN) further delocalize π-electron density, affecting reactivity in downstream functionalization .

Advanced: What analytical challenges arise in resolving crystallographic data contradictions among structurally similar indole derivatives?

Discrepancies in dihedral angles or packing motifs (e.g., C–H⋯π vs. C–H⋯N interactions) often stem from:

  • Crystallization conditions : Solvent polarity and cooling rates impact molecular packing.
  • Substituent electronic effects : Electron-deficient groups (e.g., -CN) favor tighter packing via dipole interactions.
  • Thermal motion : High UeqU_{eq} values for flexible groups (e.g., methoxy) reduce positional certainty .
    Resolution requires cross-validating SC-XRD data with spectroscopic methods (e.g., 1H^1H-NSC for hydrogen bonding) and statistical tools like Hirshfeld surface analysis .

Advanced: How can researchers optimize reaction yields for N1-substituted indole-3-carbonitriles with sterically demanding groups (e.g., cyclobutyl)?

Key strategies include:

  • Catalyst selection : Palladium/copper bimetallic systems enhance coupling efficiency for bulky substrates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) mitigates side reactions like cycloreversion.
    Yield data from analogous syntheses (e.g., 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile at 72% yield) provide benchmarks .

Advanced: What are the implications of weak intermolecular interactions (e.g., C–H⋯π) on the material properties of indole-3-carbonitriles?

Weak interactions dictate crystallinity and thermal stability. For example, C–H⋯π contacts in 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile create layered packing, enhancing melting point stability (mp 193–198°C) . Computational modeling (e.g., CrystalExplorer) can map interaction energies and predict solubility or mechanical properties. Contrasting packing motifs in halogenated derivatives (e.g., 1-(2-chlorophenyl) analogs) highlight substituent-dependent lattice dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile
Reactant of Route 2
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1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile

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